molecular formula C7H5BrF2 B117505 3,5-Difluorobenzyl bromide CAS No. 141776-91-2

3,5-Difluorobenzyl bromide

Cat. No. B117505
M. Wt: 207.01 g/mol
InChI Key: KVSVNRFSKRFPIL-UHFFFAOYSA-N
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Description

3,5-Difluorobenzyl bromide is a chemical compound with the molecular formula C7H5BrF2. It has an average mass of 207.015 Da and a monoisotopic mass of 205.954269 Da . It is commonly used in organic synthesis and as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 3,5-Difluorobenzyl bromide consists of a benzene ring substituted with two fluorine atoms and one bromomethyl group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name, 1-(bromomethyl)-3,5-difluorobenzene .


Physical And Chemical Properties Analysis

3,5-Difluorobenzyl bromide has a density of 1.6±0.1 g/cm3, a boiling point of 205.1±0.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.3 mmHg at 25°C . It has a refractive index of 1.523 and a molar refractivity of 38.9±0.3 cm3 .

Scientific Research Applications

  • “3,5-Difluorobenzyl bromide” is a chemical compound with the molecular formula . It has a molecular weight of 207.02 and its CAS Number is 141776-91-2 .
  • It is mainly used as an organic synthesis intermediate and in pharmaceutical chemistry . It can be used in the synthesis of bioactive molecules and drug molecules .
  • The compound has a refractive index of (lit.) , a boiling point of 65 °C/4.5 mmHg (lit.) , and a density of 1.6 g/mL at 25 °C (lit.) .

Safety And Hazards

3,5-Difluorobenzyl bromide is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended .

properties

IUPAC Name

1-(bromomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVNRFSKRFPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333844
Record name 3,5-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzyl bromide

CAS RN

141776-91-2
Record name 3,5-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 120 ml portion of 48% hydrobromic acid was added to 120 g of 3,5-difluorobenzyl alcohol. At room temperature, 120 ml of sulfuric acid was added dropwise thereto, and the mixture after the dropwise addition was stirred for 3 hours. The reaction solution was poured onto crashed ice, extracted with 600 ml of hexane, washed with water and saturated brine in that order and then dried with anhydrous sodium sulfate. By evaporating the solvent, 176 g of 3,5-difluorobenzyl bromide was obtained.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
YT Ma, AL Zhang, MS Yuan, JM Gao - … Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C15H12F2O3, has been obtained by the reaction of 2,4-dihydroxylacetonephenone, potassium carbonate and 3,5-difluorobenzyl bromide. The hydroxy group is …
Number of citations: 3 scripts.iucr.org
WC Chang, HS Chen, TY Li, NM Hsu… - Angewandte …, 2010 - Wiley Online Library
Dye-sensitized solar cells (DSSCs) are being investigated extensively for their use in renewable energy technologies because of their low cost and high light-to-electrical energy …
Number of citations: 85 onlinelibrary.wiley.com
S Nagashima, T Hondo, H Nagata, T Ogiyama… - Bioorganic & medicinal …, 2009 - Elsevier
Signal transducers and activators of transcription 6 (STAT6) is an important transcription factor in interleukin (IL)-4 signaling pathway and a key regulator of the type 2 helper T (Th2) cell …
Number of citations: 51 www.sciencedirect.com
C Subramanyam, G Madhava… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
BiCl 3 is economically affordable, less toxic and eco-friendly catalyst. A facile synthesis of substituted arylphosphonates/phosphinates in good yields was achieved using BiCl 3 …
Number of citations: 9 www.tandfonline.com
G Madhava, CH Subramanyam… - … , Sulfur, and Silicon …, 2016 - Taylor & Francis
A class of two series of new P-substituted iminophosphoranes, N-(1,3-benzothiazol-2-ylmethyl)-N-(alkyl subtituted-λ 5 -phosphanylidene)amine 5(ae) and N-(alkyl substituted-λ 5 -…
Number of citations: 2 www.tandfonline.com
YT Ma, XW Shi, Q Shuai, JM Gao - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C15H12F2O2, the dihedral angle between the aromatic rings is 70.43 (4). The crystal packing exhibits no significantly short intermolecular contacts. …
Number of citations: 1 scripts.iucr.org
SY Ahn, Y Ha - Molecular Crystals and Liquid Crystals, 2010 - Taylor & Francis
New blue-phosphorescent iridium complexes containing pyridyltriazole derivatives (trzl-CH 2 OMe) as main ligands and benzyldiphenylphosphines (bdp) as ancillary ligands were …
Number of citations: 6 www.tandfonline.com
HS Chen, WC Chang, C Su, TY Li, NM Hsu… - Dalton …, 2011 - pubs.rsc.org
A new series of N-heterocyclic carbene (NHC)-pyridine ruthenium complexes incorporating a carbene unit as an ancillary ligand were designed and successfully synthesized by using …
Number of citations: 38 pubs.rsc.org
J Sävmarker, J Lindh, P Nilsson - Tetrahedron Letters, 2010 - Elsevier
Stille-type carbonylative cross-couplings, employing palladium catalysis and Mo(CO) 6 as the carbon monoxide carrier, were used for the preparation of deoxybenzoins. Straightforward …
Number of citations: 33 www.sciencedirect.com
D Tsikas, E Schwedhelm, JC Frölich - Journal of Chromatography A, 2005 - Elsevier
Unusual collision-induced dissociation (CID) of perfluorated and non-perfluorated α-nitrotoluene analogs in a gas chromatograph triple-stage quadrupole (TSQ) mass spectrometer (GC…
Number of citations: 5 www.sciencedirect.com

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